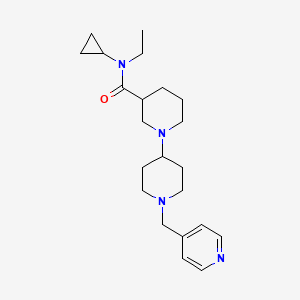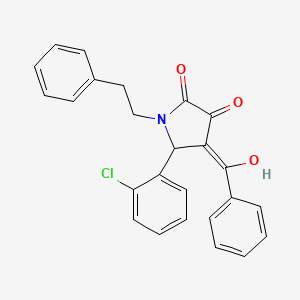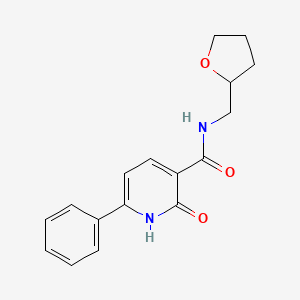![molecular formula C20H26N6O B5435895 N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5435895.png)
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide, also known as ML277, is a chemical compound that has been widely studied for its potential therapeutic applications. ML277 belongs to the class of small-molecule inhibitors that selectively target the Kir7.1 potassium channel, which plays an important role in regulating the electrical activity of cells.
作用机制
The mechanism of action of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves its selective inhibition of the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, pancreas, and brain, and plays an important role in regulating ion transport and cell membrane potential. By blocking this channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. By selectively inhibiting the Kir7.1 potassium channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide is its selectivity for the Kir7.1 potassium channel, which makes it a useful tool for studying the physiological functions of this channel. This compound has also been shown to have high potency and selectivity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the effects of this compound on other potassium channels are not well understood, which may limit its specificity in certain experimental settings.
未来方向
There are several future directions for research on N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide. One area of interest is the development of more potent and selective inhibitors of the Kir7.1 potassium channel, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the effects of this compound on other potassium channels and ion channels, which could provide insights into its mechanism of action and potential side effects. Finally, the use of this compound as a tool for studying the physiological functions of the Kir7.1 potassium channel in various tissues and disease models could provide important insights into its role in health and disease.
合成方法
The synthesis of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves a multi-step process that begins with the preparation of the key intermediate compound, 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid. This intermediate is then converted into the final product through a series of reactions that involve coupling with L-prolinamide and subsequent purification steps. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and cancer. This compound has been shown to selectively inhibit the Kir7.1 potassium channel, which is involved in the regulation of cell membrane potential and ion transport. By blocking this channel, this compound can affect the electrical activity of cells and alter their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
属性
IUPAC Name |
(2S)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(17-6-4-9-21-17)24-15-16-5-3-10-23-19(16)26-13-11-25(12-14-26)18-7-1-2-8-22-18/h1-3,5,7-8,10,17,21H,4,6,9,11-15H2,(H,24,27)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKHUZKAOZITRB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)

![4-(6-methoxypyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5435832.png)

![3-amino-4-formyl-2-[2-(5-methyl-2-furyl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5435856.png)
![N-ethyl-5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5435860.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435861.png)
![1-[3-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5435862.png)
![(4aS*,8aR*)-6-[(4-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5435876.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B5435877.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435883.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5435889.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5435904.png)